molecular formula C11H10O2 B7725123 5-Phenylpenta-2,4-dienoic acid CAS No. 38446-98-9

5-Phenylpenta-2,4-dienoic acid

Cat. No. B7725123
Key on ui cas rn: 38446-98-9
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187782B1

Procedure details

The same procedure as in Example 31 was repeated except that 4-phenylbenzoic acid, 5-phenyl-2,4-pentadienoic acid and 3-phenylpropionic acid were used, respectively, in place of 5-phenylvaleric acid to obtain N-cyclopropylmethyl-7α-(4-phenylbenzoylamino)-6,14-endoethenotetrahydronorthebaine 41 (88%), N-cyclopropylmethyl-7α-(5-phenyl-2,4-bentadienoylamino)-6,14-endoethenotetrahydronorthebaine 42 (94%) and N-cyclopropylmethyl-7α-(3-phenylpropionylamino)-6,14-endoethenotetrahydronorthebaine 43 (84%), respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2C=C[C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C=CC=CC(O)=O)C=CC=CC=1.C1(CCC(O)=O)C=CC=CC=1>>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC=CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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